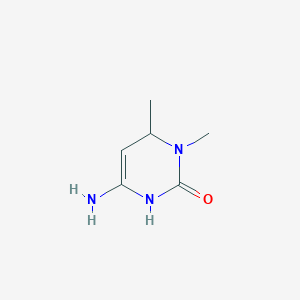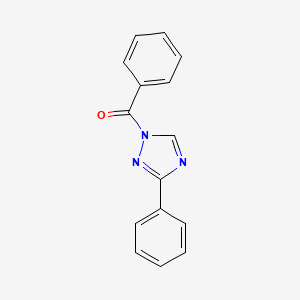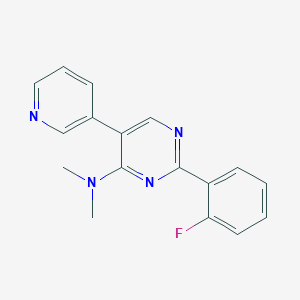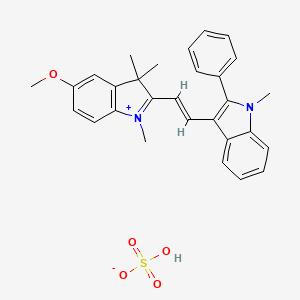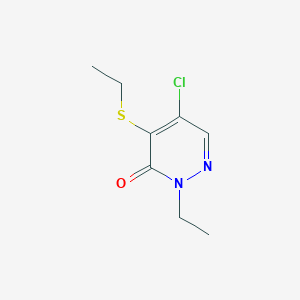![molecular formula C11H9Cl2NO2S B12905785 4-Chloro-5-({[(2-chlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one CAS No. 89680-23-9](/img/structure/B12905785.png)
4-Chloro-5-({[(2-chlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-5-(((2-chlorobenzyl)thio)methyl)isoxazol-3(2H)-one is a synthetic organic compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound is characterized by the presence of chloro and benzylthio groups, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-(((2-chlorobenzyl)thio)methyl)isoxazol-3(2H)-one typically involves the following steps:
Formation of Isoxazole Ring: The isoxazole ring can be synthesized through the cyclization of appropriate precursors, such as α,β-unsaturated carbonyl compounds with hydroxylamine.
Introduction of Chloro and Benzylthio Groups: The chloro and benzylthio groups can be introduced through nucleophilic substitution reactions using reagents like thionyl chloride and 2-chlorobenzyl mercaptan.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-(((2-chlorobenzyl)thio)methyl)isoxazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoxazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-5-(((2-chlorobenzyl)thio)methyl)isoxazol-3(2H)-one may involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s effects could be mediated through pathways involving oxidative stress, inhibition of enzyme activity, or modulation of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-5-(((2-chlorophenyl)thio)methyl)isoxazol-3(2H)-one: Similar structure with a phenyl group instead of a benzyl group.
4-Chloro-5-(((2-bromobenzyl)thio)methyl)isoxazol-3(2H)-one: Similar structure with a bromine atom instead of a chlorine atom.
Uniqueness
4-Chloro-5-(((2-chlorobenzyl)thio)methyl)isoxazol-3(2H)-one is unique due to the specific combination of chloro and benzylthio groups, which may impart distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
89680-23-9 |
|---|---|
Molecular Formula |
C11H9Cl2NO2S |
Molecular Weight |
290.2 g/mol |
IUPAC Name |
4-chloro-5-[(2-chlorophenyl)methylsulfanylmethyl]-1,2-oxazol-3-one |
InChI |
InChI=1S/C11H9Cl2NO2S/c12-8-4-2-1-3-7(8)5-17-6-9-10(13)11(15)14-16-9/h1-4H,5-6H2,(H,14,15) |
InChI Key |
LATYLNAIGYEXSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CSCC2=C(C(=O)NO2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



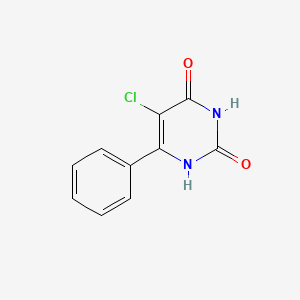
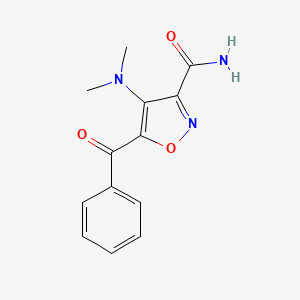
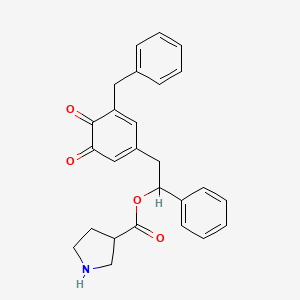
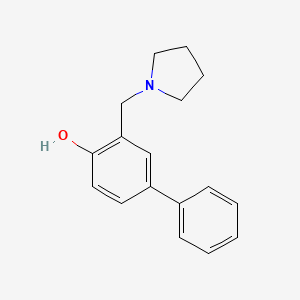
![ethyl N-[8-(4-chloroanilino)pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B12905719.png)
![Isoxazole, 4-[(4-nitrophenoxy)methyl]-](/img/structure/B12905728.png)
